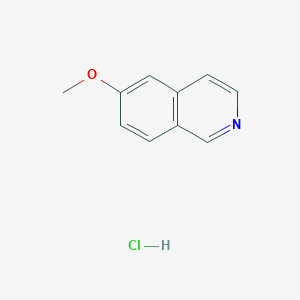

6-Methoxyisoquinoline hydrochloride

Descripción general

Descripción

6-Methoxyisoquinoline hydrochloride is a chemical compound with the molecular formula C10H10ClNO. It is a derivative of isoquinoline, a heterocyclic aromatic compound. The addition of a hydrochloric acid group forms the hydrochloride salt, enhancing its solubility in water. This compound is primarily used in organic synthesis and scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyisoquinoline involves several steps:

Starting Material: Benzaldehyde is used as the starting material.

Nitration and Reduction: Benzaldehyde undergoes nitration to form m-methoxybenzaldehyde, followed by reduction.

Diazotization and Hydrolysis: The reduced product is then subjected to diazotization and hydrolysis.

Methylation: The hydrolyzed product is methylated to form 3-methoxybenzaldehyde.

Condensation and Reduction: 3-methoxybenzaldehyde is condensed with nitromethane to form a Schiff base, which is then reduced using aluminum hydride to produce p-phenylethylamine.

Pictet-Spengler Reaction: The Pictet-Spengler reaction of 3-methoxyl-p-phenylethylamine with 40% aqueous formaldehyde produces 6-methoxyl-1,2,3,4-tetrahydroisoquinoline.

Dehydrogenation: Finally, dehydrogenation of 6-methoxyl-1,2,3,4-tetrahydroisoquinoline yields 6-Methoxyisoquinoline.

Industrial Production Methods: Industrial production methods for 6-Methoxyisoquinoline hydrochloride typically involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 6-Methoxyisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Halogenated isoquinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

6-Methoxyisoquinoline hydrochloride has been investigated for its potential therapeutic effects. Some notable applications include:

- Antidiabetic Activity : Research indicates that derivatives of isoquinoline, including 6-methoxyisoquinoline, may exhibit antidiabetic properties. A study highlighted its role as a synthetic cardiac stimulant and a potential treatment for diabetes, suggesting that it could serve as an important intermediate in developing new medications aimed at these conditions .

- Neuroprotective Effects : Compounds related to isoquinoline structures have shown promise in neuroprotection. The methoxy group in 6-methoxyisoquinoline may enhance its ability to cross the blood-brain barrier, making it a candidate for further studies in neurodegenerative diseases .

- Antimicrobial Properties : Some studies have indicated that isoquinoline derivatives possess antimicrobial activities. This compound may be explored for its efficacy against various pathogens, contributing to the search for new antibiotics .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard in various assays:

- Quality Control : It is employed to monitor and control impurity levels in isoquinoline-related formulations as per International Conference on Harmonization (ICH) guidelines. This ensures the quality and safety of pharmaceutical products containing isoquinoline derivatives .

- Chromatographic Techniques : The compound can be used as an internal standard in chromatographic methods such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) for the analysis of complex mixtures .

Organic Synthesis

The synthesis of this compound is significant for developing other chemical entities:

- Synthetic Intermediates : It serves as an important intermediate in the synthesis of various bioactive compounds. The methoxy group enhances the reactivity of the isoquinoline ring, facilitating further chemical transformations .

- Reactions and Yield : Various synthetic methods have been documented, demonstrating yields ranging from 27% to 82% depending on the reaction conditions employed. For example, refluxing with aqueous HBr has been reported to yield significant amounts of the hydrochloride salt .

Case Studies

Mecanismo De Acción

The specific mechanism of action of 6-Methoxyisoquinoline hydrochloride in biological systems is not well-documented. its structure suggests potential interactions with various molecular targets and pathways. Further research is required to elucidate its exact mechanism of action.

Comparación Con Compuestos Similares

6-Methoxyquinoline: Similar in structure but lacks the isoquinoline moiety.

5-Bromo-6-methoxyisoquinoline: A brominated derivative of 6-Methoxyisoquinoline.

6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A reduced form of 6-Methoxyisoquinoline.

Uniqueness: 6-Methoxyisoquinoline hydrochloride is unique due to its specific structure, which combines the isoquinoline moiety with a methoxy group and a hydrochloride salt. This combination enhances its solubility and reactivity, making it valuable in various synthetic and research applications.

Actividad Biológica

6-Methoxyisoquinoline hydrochloride (6-MIQ) is a compound of considerable interest in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

6-MIQ interacts with various enzymes and proteins, notably cytochrome P450, which is crucial for its metabolic processing. This interaction suggests that 6-MIQ may influence the metabolism of other compounds and drugs, highlighting its potential role in drug development and pharmacokinetics.

Cellular Effects

The compound has been shown to affect cell signaling pathways, gene expression, and overall cellular metabolism. For instance, at low doses, 6-MIQ can enhance metabolic activity and reduce oxidative stress in certain cell types. This dual effect underscores the importance of dosage in therapeutic contexts.

Table 1: Cellular Effects of 6-MIQ

| Cell Type | Effect | Concentration (µM) | Reference |

|---|---|---|---|

| Vero E6 | Inhibition of SARS-CoV-2 | 9.1 | |

| RAW 264.7 Macrophage | Suppression of TNF-α production | 0.44 | |

| Human Osteosarcoma | Inhibition of MAPK/PI3K Pathway | 12.2 |

Molecular Mechanism

At the molecular level, 6-MIQ exerts its effects through specific interactions with biomolecules. It can bind to receptors and enzymes, leading to either inhibition or activation of their functions. For example, studies indicate that it may modulate inflammatory responses by affecting cytokine production .

Metabolic Pathways

The compound is involved in several metabolic pathways, particularly those mediated by cytochrome P450 enzymes. Its metabolism produces various derivatives, including tetrahydroisoquinoline derivatives through reduction processes.

Table 2: Metabolic Products of 6-MIQ

| Process | Product |

|---|---|

| Oxidation | Quinoline derivatives |

| Reduction | Tetrahydroisoquinoline derivatives |

| Substitution | Halogenated isoquinoline derivatives |

Transport and Distribution

The transport mechanisms for 6-MIQ involve specific transporters that facilitate its distribution within cells and tissues. Understanding these mechanisms is critical for optimizing its bioavailability and therapeutic efficacy.

Case Studies

Several studies have explored the biological activity of isoquinoline derivatives, including 6-MIQ:

- Antiviral Activity : In a study examining the effects on SARS-CoV-2, 6-MIQ demonstrated significant inhibitory effects on viral replication in Vero E6 cells at concentrations as low as 9.1 µM .

- Anti-inflammatory Effects : Research indicates that 6-MIQ can suppress pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models, suggesting potential applications in treating inflammatory diseases .

- Cancer Research : Studies have shown that 6-MIQ inhibits signaling pathways associated with tumor growth in osteosarcoma cells, indicating its potential as an anticancer agent .

Propiedades

IUPAC Name |

6-methoxyisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-7H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJDVDRMCCCPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675212 | |

| Record name | 6-Methoxyisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915865-96-2 | |

| Record name | 6-Methoxyisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.